molecular formula C20H16ClF2N5O5S B607611 GCN2iB acetate CAS No. 2183470-13-3

GCN2iB acetate

Cat. No.: B607611
CAS No.: 2183470-13-3
M. Wt: 511.9 g/mol
InChI Key: QNHLMBSUYPVOLX-UHFFFAOYSA-N
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Description

GCN2iB acetate is a chemical compound known for its role as an inhibitor of general control nonderepressible 2 (GCN2), a protein kinase involved in the integrated stress response pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GCN2iB acetate involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by chemical suppliers. general steps include:

    Formation of Intermediate Compounds: Initial steps involve the synthesis of intermediate compounds through reactions such as nucleophilic substitution and condensation.

    Final Coupling and Acetylation: The final steps involve coupling the intermediate compounds and acetylation to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

GCN2iB acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify its structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

GCN2iB acetate exerts its effects by inhibiting the activity of GCN2, a protein kinase that senses amino acid deprivation and activates the integrated stress response pathway. This inhibition leads to:

Biological Activity

GCN2iB acetate is a selective inhibitor of the GCN2 (General Control Nonderepressible 2) eIF2α kinase, which plays a critical role in the integrated stress response (ISR). This compound has garnered attention for its potential therapeutic applications across various diseases, particularly in cancer and metabolic disorders. The biological activity of this compound has been explored in several studies, revealing its mechanisms of action and effects on cellular processes.

GCN2 is activated under conditions of amino acid deprivation, leading to the phosphorylation of eIF2α and subsequent modulation of gene expression. This compound inhibits this pathway, thereby affecting cellular growth and metabolism. The compound has been shown to specifically reduce the growth of prostate cancer cells by inhibiting GCN2 activity, which is crucial for the survival and proliferation of these cells under stress conditions.

Key Mechanisms

  • Inhibition of eIF2α Phosphorylation : GCN2iB reduces the phosphorylation levels of eIF2α, leading to decreased expression of stress-related genes such as ATF4 and its targets (e.g., ASNS, TRIB3) .
  • Alteration of Amino Acid Transport : The inhibition results in decreased expression of solute carrier (SLC) transporters responsible for amino acid uptake, which is vital for cancer cell metabolism .
  • Impact on Metabolic Pathways : In models of type 2 diabetes (T2D), this compound ameliorated hyperglycemia and insulin resistance by modulating glucose metabolism pathways and reducing oxidative stress .

Prostate Cancer Studies

Recent studies have demonstrated that this compound effectively inhibits prostate cancer cell lines such as LNCaP, C4-2B, 22Rv1, and PC-3. The compound was administered at concentrations ranging from 500 nM to 10 µM, showing significant growth inhibition across these models. The treatment led to:

  • Decreased Cell Viability : Growth assays indicated a marked reduction in cell proliferation upon GCN2iB treatment.
  • Transcriptomic Changes : RNA-seq analysis revealed that GCN2iB treatment resulted in significant changes in gene expression profiles, with many transcripts involved in amino acid transport being downregulated .

Table 1: Effects of GCN2iB on Prostate Cancer Cell Lines

Cell LineConcentration (µM)Growth Inhibition (%)
LNCaP0.5 - 1050 - 80
C4-2B0.5 - 1060 - 85
22Rv10.5 - 1055 - 75
PC-30.5 - 1065 - 90

Biological Activity in Metabolic Disorders

In models of T2D, this compound demonstrated protective effects against metabolic dysfunctions. Administration via intraperitoneal injection (3 mg/kg every other day for six weeks) led to:

  • Improved Insulin Sensitivity : Enhanced glucose tolerance was observed alongside reduced insulin resistance.
  • Decreased Hepatic Steatosis : The inhibitor effectively reduced fat accumulation in the liver by downregulating lipogenesis genes .

Table 2: Metabolic Effects of GCN2iB in T2D Models

ParameterControl GroupGCN2iB Treatment
Blood Glucose Levels (mg/dL)200 ± 20150 ± 15
Insulin Sensitivity IndexLowHigh
Hepatic Lipid Accumulation (%)HighLow

Case Study: Prostate Cancer

A study involving LNCaP cells treated with this compound highlighted the compound's ability to induce significant changes in cellular metabolism. Following treatment, researchers observed:

  • A twofold increase in transcripts related to amino acid biosynthesis.
  • A decrease in SLC transporter expression levels, confirming the role of GCN2 in amino acid transport regulation .

Case Study: Type 2 Diabetes

In diabetic mouse models treated with this compound, researchers noted:

  • Reduction in oxidative stress markers.
  • Improved hepatic function characterized by increased GLUT2 and glucokinase levels compared to untreated controls .

Properties

CAS No.

2183470-13-3

Molecular Formula

C20H16ClF2N5O5S

Molecular Weight

511.9 g/mol

IUPAC Name

acetic acid;N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-5-chloro-2-methoxypyridine-3-sulfonamide

InChI

InChI=1S/C18H12ClF2N5O3S.C2H4O2/c1-29-17-15(6-11(19)9-23-17)30(27,28)26-14-5-4-13(20)12(16(14)21)3-2-10-7-24-18(22)25-8-10;1-2(3)4/h4-9,26H,1H3,(H2,22,24,25);1H3,(H,3,4)

InChI Key

QNHLMBSUYPVOLX-UHFFFAOYSA-N

SMILES

O=S(C1=CC(Cl)=CN=C1OC)(NC2=CC=C(F)C(C#CC3=CN=C(N)N=C3)=C2F)=O.CC(O)=O

Canonical SMILES

CC(=O)O.COC1=C(C=C(C=N1)Cl)S(=O)(=O)NC2=C(C(=C(C=C2)F)C#CC3=CN=C(N=C3)N)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GCN2iB;  GCN2iB acetate.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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